molecular formula C22H30N2O5S2 B2873215 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172063-26-1

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2873215
CAS No.: 1172063-26-1
M. Wt: 466.61
InChI Key: FEDLINRNLPEEBI-UHFFFAOYSA-N
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Description

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with significant implications in chemical synthesis and industrial applications. It belongs to the family of sulfonamide compounds, known for their versatility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Starting with the preparation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, which is achieved through the sulfonation of propylamine with benzenesulfonyl chloride, followed by cyclization under acidic conditions. Next, the 4-ethoxy-3,5-dimethylbenzenesulfonamide is synthesized by ethoxylation and subsequent sulfonation. The final step involves coupling the two intermediates under controlled conditions to ensure high yield and purity. Industrial Production Methods: In an industrial setting, the synthesis is scaled up using batch reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled. The key focus is on maintaining the efficiency and sustainability of the process through optimization of reactant concentrations and reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes several types of reactions including oxidation, reduction, and substitution. Common Reagents and Conditions:

  • Oxidation

    : Typically involves the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction

    : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution

    : Utilizes electrophiles or nucleophiles under basic or acidic conditions. Major Products Formed: The products of these reactions are largely dependent on the conditions and reagents used. For instance, oxidation might yield sulfone derivatives, while reduction could lead to desulfonated compounds. Substitution reactions often result in various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is of great interest in various fields:

  • Chemistry

    : Utilized as a building block in the synthesis of more complex molecules.

  • Biology

    : Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

  • Medicine

    : Explored as a lead compound for developing new therapeutic agents due to its unique chemical structure.

  • Industry

    : Employed in the formulation of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects is multifaceted:

  • Molecular Targets

    : Primarily interacts with sulfonamide-sensitive enzymes and proteins.

  • Pathways Involved

    : Involves the inhibition of specific enzymes crucial for bacterial synthesis, leading to its potential antimicrobial effects. Additionally, it may interact with cancer cell pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

When compared to other sulfonamide derivatives, 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its ethoxy and tetrahydroquinoline moieties, which confer unique chemical properties. Similar Compounds:

  • Sulfathiazole

  • Sulfamethoxazole

  • 4-aminomethylbenzenesulfonamide

There you have it—a deep dive into the world of this compound! Quite the molecule, isn't it?

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-9-10-19(15-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLINRNLPEEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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